A Technical Guide to the Physicochemical Characterization of 2,5-Dimethylpyridin-4-ol: Melting and Boiling Point Determination
A Technical Guide to the Physicochemical Characterization of 2,5-Dimethylpyridin-4-ol: Melting and Boiling Point Determination
Abstract
Introduction: The Significance of 2,5-Dimethylpyridin-4-ol and its Physical Properties
The pyridin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of methyl groups, as in 2,5-Dimethylpyridin-4-ol, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Pyridine derivatives are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory conditions[1].
The accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters serve as primary indicators of a compound's purity and identity. For a novel compound like 2,5-Dimethylpyridin-4-ol, establishing these values is critical for:
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Purity Assessment: A sharp, well-defined melting point range is indicative of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[2]
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Structural Confirmation: Experimental physical constants provide valuable data points for the verification of a newly synthesized molecular structure when compared against predicted values or those of known isomers.
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Process Development: Knowledge of the boiling point is essential for designing purification protocols such as distillation and for understanding the compound's volatility for safe handling and storage.[3][4]
This guide will provide the necessary theoretical and practical framework for researchers to confidently determine these properties.
Physicochemical Properties of Pyridine Derivatives: A Comparative Analysis
Direct experimental values for the melting and boiling points of 2,5-Dimethylpyridin-4-ol are not prominently reported. However, we can infer expected ranges and understand the influence of its structural features by examining related molecules. The introduction of a hydroxyl group onto the pyridine ring is expected to significantly increase both melting and boiling points compared to the parent 2,5-dimethylpyridine, due to the potential for strong intermolecular hydrogen bonding.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |
| 2,5-Dimethylpyridine | C₇H₉N | -15[5] | 157[5][6] | The parent pyridine scaffold without the hydroxyl group. Its lower melting and boiling points highlight the significant effect of hydrogen bonding. |
| 2,6-Dimethylpyridin-4-ol | C₇H₉NO | 230-232 | 351 (at 760 mmHg) | An isomer of the target compound. The high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding, and suggest a similar behavior for the 2,5-isomer. |
| 2,5-Dimethylpyrimidin-4-ol | C₆H₈N₂O | 174[7] | 219.7 (at 760 mmHg)[8] | A related heterocyclic system. While the core is a pyrimidine, the substitution pattern is similar and provides another reference point for a substituted heterocyclic alcohol. |
Table 1: Comparative Physical Properties of 2,5-Dimethylpyridin-4-ol and Structurally Related Compounds.
Based on this comparative data, 2,5-Dimethylpyridin-4-ol is expected to be a solid at room temperature with a relatively high melting point, likely in the range of its 2,6-isomer, and a correspondingly high boiling point.
Experimental Protocol: Melting Point Determination
The capillary method remains the most common and reliable technique for determining the melting point of a crystalline solid.[9] The principle is based on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[9]
Causality Behind Experimental Choices
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Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.[10]
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Capillary Packing: A sample height of 1-2 mm is optimal.[2] Too little sample makes observation difficult, while too much sample creates a temperature gradient within the sample, leading to a broad melting range.
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Heating Rate: A rapid initial heating to about 20°C below the expected melting point is efficient.[11] However, the heating rate must be slowed to approximately 1-2°C per minute near the melting point.[11] A fast heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, resulting in an erroneously high and broad melting point reading.[11]
Step-by-Step Methodology
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Sample Preparation: Ensure the crystalline sample of 2,5-Dimethylpyridin-4-ol is completely dry. Crush a small amount into a fine powder on a watch glass.
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Capillary Tube Loading: Press the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 1-2 mm.[2]
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Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
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Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate to establish a preliminary value.[11]
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Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to approximately 20°C below the preliminary melting point.
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Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Replicate Measurements: Perform at least two additional measurements to ensure consistency.
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination by Capillary Method.
Experimental Protocol: Boiling Point Determination
For research-scale quantities, a micro boiling point determination is the most appropriate method. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][12] This is observed by the cessation of a continuous stream of bubbles from an inverted capillary tube submerged in the liquid.
Causality Behind Experimental Choices
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Inverted Capillary: A small, sealed capillary tube is inverted in the liquid. As the liquid is heated, the air trapped inside expands and escapes. The capillary then fills with the vapor of the substance.[12]
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Continuous Bubbles: As the temperature approaches the boiling point, the vapor pressure inside the capillary increases. When it equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12]
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Recording on Cooling: The most accurate measurement is often taken as the liquid cools. The point at which the bubble stream stops and the liquid begins to enter the capillary is the true boiling point, as this is where the external and internal pressures are precisely balanced.[12]
Step-by-Step Methodology
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Apparatus Setup: Place a small amount (approx. 0.5 mL) of liquid 2,5-Dimethylpyridin-4-ol into a small test tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end submerged in the liquid.
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Thermometer Placement: Attach the test tube to a thermometer using a rubber band. The thermometer bulb should be positioned adjacent to the liquid sample.
-
Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).[13]
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Heating and Observation: Heat the bath slowly and stir continuously.[10] Observe the inverted capillary.
-
Bubble Stream: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[12]
-
Cooling and Recording: Remove the heat source and allow the bath to cool slowly. Record the temperature at the exact moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.
Experimental Workflow Diagram
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The determination of melting and boiling points are fundamental, non-negotiable steps in the characterization of a new chemical entity such as 2,5-Dimethylpyridin-4-ol. While direct literature values are elusive, this guide provides the robust, validated experimental protocols necessary for their accurate measurement. By adhering to the principles of slow, equilibrium-based heating and careful observation, researchers can generate reliable data that will underpin all future work with this compound, from assessing its purity to designing scalable synthetic and purification routes. The comparative data provided serves as a valuable benchmark for validating experimental results.
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Video: Boiling Points - Procedure - JoVE. (2020, March 26). JoVE. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
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experiment (1) determination of melting points. (2021, September 19). slide-share.net. [Link]
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